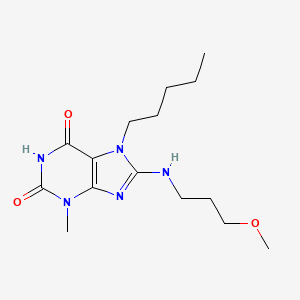
8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione is a derivative of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, which is a class of compounds known for their potential cardiovascular activities. The structure of this compound suggests that it may have interesting biological properties, as modifications on the purine ring system have been shown to affect cardiovascular activity, including antiarrhythmic and hypotensive effects, as well as adrenoreceptor affinities .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature, where derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been synthesized and tested for various biological activities. For instance, a series of new 8-alkylamino derivatives with a 7-(2-hydroxy-3-aminopropyl) substituent were created and evaluated for their cardiovascular effects . Although the exact synthesis of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione is not detailed in the provided papers, similar synthetic routes could potentially be applied, involving the introduction of the methoxypropylamino and pentyl groups at the appropriate positions on the purine scaffold.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their interaction with biological targets. The presence of various substituents on the purine core can significantly influence the molecule's affinity for different receptors. For example, compounds with a phenylpiperazine moiety have shown affinity for α1-receptors . The methoxypropylamino and pentyl groups in 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione would likely contribute to its unique binding characteristics and biological activity profile.
Chemical Reactions Analysis
The reactivity of purine derivatives can be influenced by the substituents attached to the core structure. In the context of the provided data, the reactions of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to form fused pyranones have been described . Although this does not directly pertain to the compound , it highlights the potential for purine derivatives to undergo cyclization and other chemical transformations, which could be relevant for further chemical modifications of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the specific properties of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione are not provided in the papers, related compounds have been synthesized and characterized . These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
Research on compounds similar to 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione focuses on their synthesis and potential bioactivity. For instance, the study by Guihua et al. (2014) involved the synthesis of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, demonstrating visible fungicidal activity against various pathogens such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua, Chu, Chen, & Yang, 2014).
Structural and Chemical Characterization
Nicolaides et al. (1993) explored the synthesis of 1-8H-Pyrano[3,2-g]benzoxazol-8-ones from 7-Methoxyimino-4-methylchromene-2,8-dione, highlighting the versatility of methoxyimino and methyl groups in chemical reactions, which may relate to the structural components of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione (Nicolaides, Bezergiannidou‐Balouctsi, Litinas, Malamidou-Xenikaki, Mentzafos, & Terzis, 1993).
Antimicrobial and Antitumoral Properties
The antimicrobial properties of related compounds have been studied, as seen in the work by Clark, Huford, and McChesney (1981), which focused on the metabolism of Primaquine by microorganisms, revealing the potential for generating metabolites with distinct properties (Clark, Huford, & McChesney, 1981). Additionally, Behforouz et al. (1996) synthesized novel quinolindiones with significant antitumor properties, suggesting the potential for related compounds like 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione to possess similar bioactivities (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).
Tyrosinase Inhibition and Aromatase Inhibition
The inhibition of enzymes such as tyrosinase and aromatase by similar compounds has been documented. Then et al. (2018) discussed the tyrosinase inhibition potency of phthalimide derivatives, providing insights into the potential applications of 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione in dermatological conditions (Then, Kwong, Quah, Chidan Kumar, Chia, Wong, Chandraju, Karthick, Win, Sulaiman, Hashim, & Ooi, 2018). Hartmann and Batzl (1986) explored the synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, highlighting the potential for cancer treatment applications (Hartmann & Batzl, 1986).
Orientations Futures
Propriétés
IUPAC Name |
8-(3-methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3/c1-4-5-6-9-20-11-12(19(2)15(22)18-13(11)21)17-14(20)16-8-7-10-23-3/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBIELIHMJEJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)
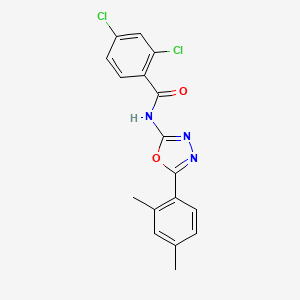
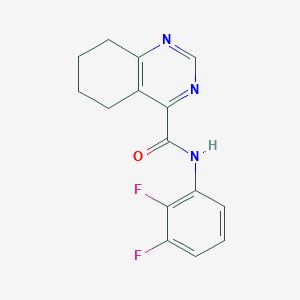
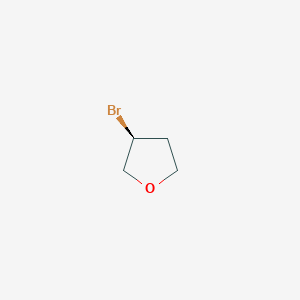
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
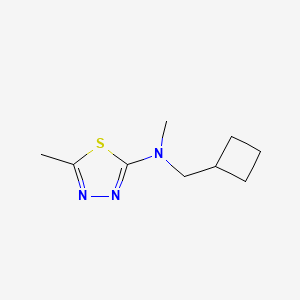
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)
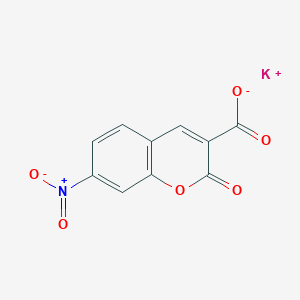
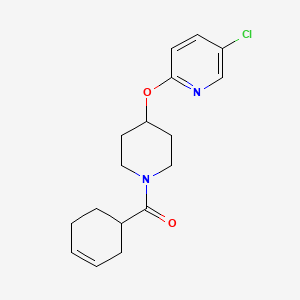
![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)
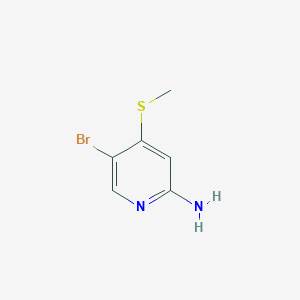
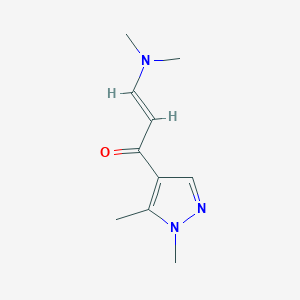
![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)